Imidazole, 2-nitro-1-(p-nitrobenzyl)-
Description
Imidazole, 2-nitro-1-(p-nitrobenzyl)- (CAS: 1083-48-3) is a nitro-substituted imidazole derivative with the molecular formula C₁₀H₈N₄O₄ and a molecular weight of 248.22 g/mol . Structurally, it features a nitro group at the 2-position of the imidazole ring and a p-nitrobenzyl group at the 1-position. This compound is notable for its moderate toxicity, with reported LD₅₀ values in mice:
- Oral: 1000 mg/kg
- Intraperitoneal: 707 mg/kg
- Subcutaneous: 1320 mg/kg . Upon decomposition, it releases toxic nitrogen oxides (NOₓ), necessitating careful handling .
Properties
CAS No. |
10598-82-0 |
|---|---|
Molecular Formula |
C10H8N4O4 |
Molecular Weight |
248.19 g/mol |
IUPAC Name |
2-nitro-1-[(4-nitrophenyl)methyl]imidazole |
InChI |
InChI=1S/C10H8N4O4/c15-13(16)9-3-1-8(2-4-9)7-12-6-5-11-10(12)14(17)18/h1-6H,7H2 |
InChI Key |
RWPFPGHZOBMJRL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CN2C=CN=C2[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2[N+](=O)[O-])[N+](=O)[O-] |
Other CAS No. |
10598-82-0 |
Synonyms |
2-Nitro-1-(p-nitrobenzyl)-1H-imidazole |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
Imidazole derivatives are well-documented for their antibacterial properties. The compound 2-nitro-1-(p-nitrobenzyl)- has been studied within the context of nitroimidazoles, which are known to exhibit significant activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. For instance, research has shown that nitroimidazole derivatives can effectively treat infections caused by Helicobacter pylori and other resistant strains .
Table 1: Antimicrobial Efficacy of Nitroimidazole Derivatives
| Compound Name | Target Pathogen | Activity Type |
|---|---|---|
| Metronidazole | H. pylori | Antibiotic |
| 2-Nitro-1-(p-nitrobenzyl)-imidazole | E. coli, S. aureus | Antibacterial |
| 5-Nitroimidazole | Clostridium difficile | Antibacterial |
Anticancer Applications
The imidazole ring system is also implicated in anticancer research. Compounds with imidazole moieties can act as inhibitors of specific proteins involved in tumor progression. For example, studies have indicated that imidazoline derivatives can inhibit MDM2, a protein that regulates the p53 tumor suppressor pathway, thereby promoting apoptosis in cancer cells . This mechanism highlights the potential of 2-nitro-1-(p-nitrobenzyl)- as a candidate for further development in cancer therapeutics.
Synthesis and Chemical Properties
The synthesis of 2-nitro-1-(p-nitrobenzyl)- involves multi-step reactions that utilize isocyanides and aldehydes under specific catalytic conditions. Recent studies have optimized these synthetic pathways to improve yields and reduce reaction times . The compound's stability and reactivity make it an attractive target for further modifications to enhance its biological activity.
Table 2: Synthetic Pathways for Imidazole Derivatives
| Reaction Type | Reagents Used | Yield (%) |
|---|---|---|
| Condensation with Isocyanides | p-Nitrobenzyl isocyanide + Aldehyde | 39% (optimized) |
| Cycloaddition | Methyl isocyanoacetate + Michael acceptors | Varies (up to 67%) |
Future Directions and Case Studies
The future applications of 2-nitro-1-(p-nitrobenzyl)- are promising, particularly in drug development and material sciences. The compound's photochemical properties allow for potential uses in phototherapy and targeted drug delivery systems, where light-triggered release mechanisms can enhance therapeutic efficacy .
Case Study: Photochemical Applications
Recent advancements have explored the use of ortho-nitrobenzyl groups in phototriggered drug delivery systems. By integrating imidazole derivatives into these systems, researchers aim to achieve precise control over drug release profiles, enhancing treatment outcomes for various diseases .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Observations :
- Nitrobenzyl vs.
- Positional Effects : The 2-nitro group in imidazole derivatives is critical for biological activity. For example, acridine-based imidazoles with nitro groups exhibit improved DNA intercalation and anticancer activity .
ADMET and Physicochemical Properties
- Water Solubility : Imidazole derivatives with hydrophilic groups (e.g., acetamide in N-Benzyl-2-nitro-1H-imidazole-1-acetamide ) exhibit better solubility than the hydrophobic p-nitrobenzyl group in the target compound .
- Metabolic Stability : Nitro groups often reduce metabolic stability due to susceptibility to nitroreductases, a limitation shared by the target compound and other nitroimidazoles .
Q & A
Q. What are the established synthetic routes for 2-nitro-1-(p-nitrobenzyl)imidazole, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via 1,3-dipolar cycloaddition using nitrile imines derived from N-(nitrobenzyl)-imidazole precursors, as demonstrated in analogous imidazole derivatives . Key steps include:
-
Nitrobenzyl functionalization : Introduce the p-nitrobenzyl group via nucleophilic substitution or alkylation under anhydrous conditions.
-
Cycloaddition : React with dipolarophiles (e.g., alkenes/alkynes) in a solvent like acetonitrile at 60–80°C.
-
Purification : Use preparative HPLC to isolate the product, with purity validated via reverse-phase chromatography (≥98%) .
Optimization involves varying temperature, solvent polarity, and catalyst (e.g., triethylamine) to enhance yield.Table 1 : Synthetic Optimization Parameters
Parameter Range Tested Optimal Condition Yield Improvement Reference Temperature 50–90°C 70°C 15% Solvent DMF, MeCN, THF MeCN 20% Catalyst None, Et₃N, DBU Et₃N (1.2 eq) 12%
Q. Which analytical techniques are most effective for characterizing 2-nitro-1-(p-nitrobenzyl)imidazole and its intermediates?
- Methodological Answer :
- Structural Elucidation :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., nitrobenzyl protons at δ 7.5–8.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 300.363 for C₁₆H₂₀N₄O₂) .
- Purity Assessment :
- HPLC-UV : Use a C18 column (gradient: 10–90% MeCN in H₂O) to detect impurities (e.g., unreacted nitrobenzyl precursors) .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability studies should assess:
- Thermal Degradation : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., >150°C) .
- Photolytic Sensitivity : Store in amber vials under nitrogen to prevent nitro group reduction .
- Hydrolytic Stability : Monitor pH-dependent degradation via accelerated aging (40°C/75% RH) over 4 weeks .
Advanced Research Questions
Q. How can researchers resolve contradictions in observed vs. predicted reactivity of this compound?
- Methodological Answer : Discrepancies (e.g., unexpected byproducts) require:
- Factorial Design : Screen variables (e.g., solvent, stoichiometry) to identify confounding factors .
- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N-nitrogen) to trace reaction pathways .
- Computational Validation : Compare density functional theory (DFT) simulations with experimental outcomes to refine reaction mechanisms .
Q. What computational modeling approaches are suitable for predicting the compound’s biological or catalytic activity?
- Methodological Answer :
- Molecular Docking : Screen against target proteins (e.g., EGFR kinase) using AutoDock Vina to predict binding affinities (∆G < -8 kcal/mol) .
- ADMET Prediction : Use SwissADME to assess pharmacokinetics (e.g., logP < 3 for bioavailability) .
- COMSOL Multiphysics : Model diffusion kinetics in catalytic applications (e.g., nitro group reduction) under varying pressures/temperatures .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced properties?
- Methodological Answer :
-
Substituent Modulation : Replace the p-nitrobenzyl group with electron-withdrawing groups (e.g., -CF₃) to alter redox potentials .
-
Bioactivity Testing : Compare IC₅₀ values in cytotoxicity assays (e.g., MTT assay) for derivatives with varying nitro positions .
Table 2 : SAR of Nitro-Substituted Imidazoles
Derivative R1 R2 IC₅₀ (µM) Reference Parent Compound p-NO₂Bz 2-NO₂ 12.3 Derivative A o-NO₂Bz 2-NO₂ 8.7 Derivative B p-NO₂Bz 4-Cl 18.9
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
